D,L-Homotryptophan
Overview
Description
D,L-Homotryptophan is a synthetic amino acid with the molecular formula C12H14N2O2 and a molecular weight of 218.25 g/mol It is a derivative of tryptophan, an essential amino acid, and is characterized by the presence of an indole functional group
Mechanism of Action
Target of Action
D,L-Homotryptophan is a derivative of the amino acid tryptophan It’s known that tryptophan and its derivatives often interact with enzymes involved in tryptophan metabolism, such as indoleamine 2,3-dioxygenase (ido) .
Mode of Action
It’s known that tryptophan and its derivatives can influence the function of enzymes involved in tryptophan metabolism . For instance, N-methyl-tryptophan is a potent inhibitor of IDO
Biochemical Pathways
This compound, as a derivative of tryptophan, may be involved in the tryptophan metabolism pathway . Tryptophan is metabolized via three pathways: the indole pathway in bacteria, and the kynurenine and serotonin pathways in mammalian cells . Disruptions in tryptophan metabolism are reported in several diseases, making tryptophan metabolism a promising therapeutic target .
Pharmacokinetics
Factors such as absorption, distribution, metabolism, and excretion (ADME) can influence how much of the compound reaches its target, how long it stays in the body, and how it’s eliminated .
Result of Action
This could potentially have effects on a range of biological processes, from immune response to neurological function .
Biochemical Analysis
Biochemical Properties
D,L-Homotryptophan is a fine chemical that is used as a building block in the synthesis of complex compounds . It has been used as a reagent, speciality chemical, and intermediate
Cellular Effects
This compound has been found to have a strong binding affinity to the FG loop of the T-cell receptor (TCR) C domains . This interaction alters T-cell signaling, which could have implications for immune responses .
Molecular Mechanism
Its strong binding affinity to the TCR C domains suggests that it may exert its effects through binding interactions with these biomolecules .
Metabolic Pathways
This compound is involved in the tryptophan metabolic pathways, which include the kynurenine, 5-hydroxytryptamine, and indole pathways . These pathways produce a variety of bioactive compounds that can regulate various physiological functions, including inflammation, metabolism, immune responses, and neurological function .
Preparation Methods
Synthetic Routes and Reaction Conditions: D,L-Homotryptophan can be synthesized through several methods. One common approach involves the alkylation of tryptophan derivatives. The reaction typically requires a base, such as sodium hydride, and an alkylating agent, such as bromoethane. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production of this compound often involves the use of biocatalysts to achieve high enantioselectivity. Enzymatic methods using tryptophan synthase or other related enzymes can be employed to produce the desired compound with high purity and yield .
Chemical Reactions Analysis
Types of Reactions: D,L-Homotryptophan undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products:
Oxidation: Oxo derivatives of this compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted indole derivatives.
Scientific Research Applications
D,L-Homotryptophan has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: It serves as a probe to study protein-ligand interactions and enzyme mechanisms.
Medicine: Research into its potential therapeutic effects, including its role as a precursor for the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fine chemicals.
Comparison with Similar Compounds
Tryptophan: An essential amino acid with a similar indole structure.
N-acetyl-D-tryptophan: A derivative of tryptophan with an acetyl group.
L-β-homotryptophan: A related compound with a similar structure but different stereochemistry
Uniqueness: D,L-Homotryptophan is unique due to its synthetic origin and the presence of both D- and L- enantiomers, which can exhibit different biological activities. This dual nature allows for a broader range of applications and interactions compared to its naturally occurring counterparts .
Properties
IUPAC Name |
2-amino-4-(1H-indol-3-yl)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c13-10(12(15)16)6-5-8-7-14-11-4-2-1-3-9(8)11/h1-4,7,10,14H,5-6,13H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADJZXDVMJPTFKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00399986, DTXSID101300614 | |
Record name | D,L-Homotryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00399986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-Amino-1H-indole-3-butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101300614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6245-92-7, 26988-87-4 | |
Record name | α-Amino-1H-indole-3-butanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6245-92-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | D,L-Homotryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00399986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-Amino-1H-indole-3-butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101300614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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